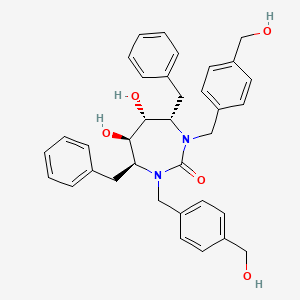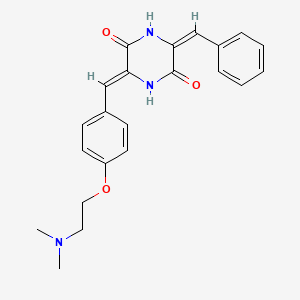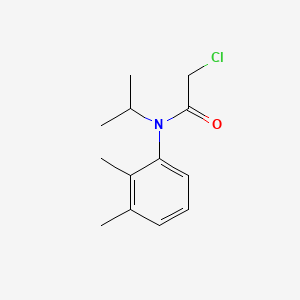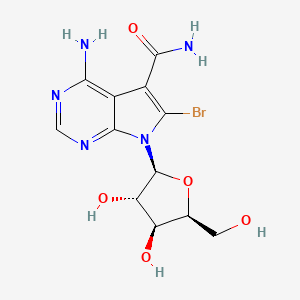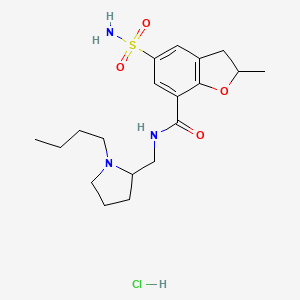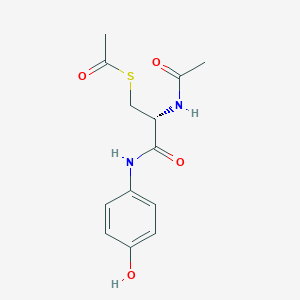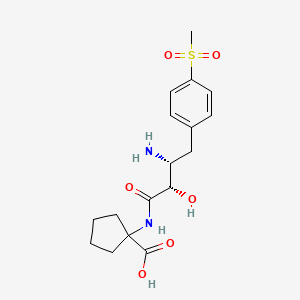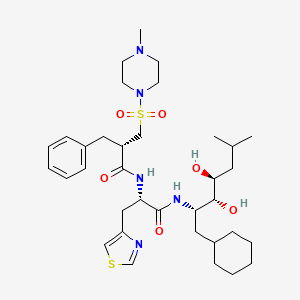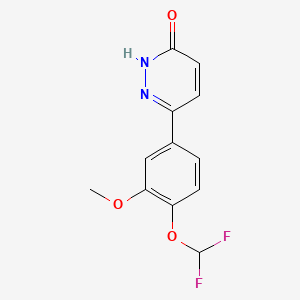
Kitasamycin
Descripción general
Descripción
Kitasamycin is a macrolide antibiotic derived from Streptomyces kitasatoensis . It has antimicrobial activity against a wide spectrum of pathogens .
Molecular Structure Analysis
Kitasamycin has a molecular formula of C40H67NO14 . Its average mass is 785.958 Da and its monoisotopic mass is 785.456177 Da . It has 16 defined stereocentres .
Chemical Reactions Analysis
Kitasamycin has been found to exhibit quorum sensing inhibitory (QSI) activity . In a study, it was found that the amount of violacein produced by Chromobacterium violaceum was significantly reduced in the presence of Kitasamycin .
Physical And Chemical Properties Analysis
Kitasamycin has a density of 1.2±0.1 g/cm3 . Its boiling point is 874.7±65.0 °C at 760 mmHg . The enthalpy of vaporization is 144.4±6.0 kJ/mol . The flash point is 482.8±34.3 °C . The index of refraction is 1.541 . The molar refractivity is 203.4±0.4 cm3 .
Aplicaciones Científicas De Investigación
Separation and Characterization of Components
Leucomycin has been used in studies for the separation and characterization of its components and impurities . A method was developed using multiple heart-cutting two-dimensional liquid chromatography combined with ion trap/time-of-flight mass spectrometry. This method has helped in discovering nine new components and six impurities in leucomycin .
Antibacterial Activity
Leucomycin is known for its potent activity against gram-positive bacteria, gonococcus, leptospira, rickettsia, and mycoplasma . It is mainly used to treat skin and soft tissue infections, respiratory infections, gonorrhea, and non-gonococcal urethritis .
Antibiotic Research
Kitasamycin has been studied as a potential agent for specific fibrosis prevention therapy after fistulating glaucoma surgery . The study evaluated the antifibrotic potential of kitasamycin in a transforming growth factor (TGF)-β1-mediated fibroblast model .
Fat Accumulation Studies
Subtherapeutic Kitasamycin has been found to promote fat accumulation in the Longissimus Dorsi muscle in growing–finishing pigs . The study aimed to explore the effects of different doses of Kitasamycin on intramuscular fat accumulation, cecal microflora, and short-chain fatty acids (SCFAs) using a growing–finishing pig model .
Veterinary Applications
Turimycin, a fermentation product of Streptomyces hygroscopicus, is highly active in vitro against a range of mycoplasma species and gram-positive bacteria . It has been used in toxicological studies on new veterinary antibiotics .
Biosynthesis Studies
Research has been conducted on the dependence of Turimycin biosynthesis on different substrates . This research helps in understanding the production process of Turimycin and its relationship with cyclic AMP levels of Streptomyces hygroscopicus .
Antivirulence Agent
Kitasamycin and nitrofurantoin have been studied for their potential application as antivirulence agents to disarm resistant bacterial strains . This makes the removal of these strains an easier task for the immune system or for another antibacterial agent .
Industrial Production Process
Leucomycin is primarily produced through fermentation by microorganisms . During production, degradation products of leucomycin can be readily produced in acidic conditions . Some of these degradation products present no antibacterial activity but present toxicity, which can cause undesirable side effects for patients .
Mecanismo De Acción
Target of Action
Leucomycin V, also known as Turimycin or Kitasamycin, is a macrolide antibiotic . Its primary target is the 50S subunit of the bacterial ribosome . This subunit plays a crucial role in protein synthesis, making it a key target for antibiotics like Leucomycin V .
Mode of Action
Leucomycin V inhibits bacterial protein biosynthesis by binding reversibly to the 50S subunit of the bacterial ribosome . This binding impedes the translocation of peptidyl tRNA during protein synthesis, disrupting the normal function of the ribosome . As a result, bacterial growth and proliferation are inhibited, leading to the suppression of infection . The action of Leucomycin V is predominantly bacteriostatic, meaning it prevents the growth and reproduction of bacteria rather than directly killing them . In high concentrations, leucomycin v can also exhibit bactericidal effects by effectively eradicating bacterial populations .
Biochemical Pathways
Leucomycin V affects the protein synthesis pathway in bacteria . By binding to the 50S ribosomal subunit, it disrupts the translocation of peptidyl tRNA, a critical step in the protein synthesis pathway . This disruption leads to the inhibition of bacterial growth and proliferation .
Pharmacokinetics
Macrolides like leucomycin v tend to accumulate within leukocytes, which are white blood cells responsible for combating infections . This characteristic enables the efficient transport of Leucomycin V to the site of infection, enhancing its therapeutic efficacy in targeting and eliminating pathogenic microorganisms .
Result of Action
The primary result of Leucomycin V’s action is the inhibition of bacterial growth and proliferation . By disrupting protein synthesis, Leucomycin V prevents bacteria from producing the proteins they need to grow and reproduce . This leads to the suppression of bacterial infections .
Action Environment
The action of Leucomycin V can be influenced by environmental factors. For instance, during the production of Leucomycin V, degradation products can be readily produced in acidic conditions . Some of these degradation products present no antibacterial activity but present toxicity, which can cause undesirable side effects for patients . Therefore, the pH of the environment can significantly influence the action, efficacy, and stability of Leucomycin V .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H59NO13/c1-19-16-23(14-15-37)31(32(44-8)25(39)17-26(40)45-20(2)12-10-9-11-13-24(19)38)49-34-29(41)28(36(6)7)30(21(3)47-34)48-27-18-35(5,43)33(42)22(4)46-27/h9-11,13,15,19-25,27-34,38-39,41-43H,12,14,16-18H2,1-8H3/b10-9+,13-11+/t19-,20-,21-,22+,23+,24+,25-,27+,28-,29-,30-,31+,32+,33+,34+,35-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYJOGTQLTFNMQG-KJHBSLKPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C/C=C/C=C/[C@@H]([C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)O)N(C)C)O)CC=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H59NO13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501043929 | |
| Record name | Leucomycin V | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501043929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
701.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Leucomycin V | |
CAS RN |
22875-15-6, 39405-35-1 | |
| Record name | Leucomycin V | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22875-15-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Turimycin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039405351 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Leucomycin V | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022875156 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Leucomycin V | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501043929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LEUCOMYCIN V | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VW9SY2S5WL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Kitasamycin?
A1: Kitasamycin, a macrolide antibiotic, primarily exerts its antibacterial effect by binding to the 50S ribosomal subunit of susceptible bacteria, interfering with protein synthesis [, ]. This binding inhibits the formation of peptide bonds by interfering with the peptidyltransferase activity of the ribosome []. It primarily affects gram-positive bacteria but has limited activity against some gram-negative bacteria and mycoplasma species [, ].
Q2: What are the downstream effects of Kitasamycin's interaction with ribosomes?
A2: By inhibiting protein synthesis, Kitasamycin prevents bacterial growth and proliferation, ultimately leading to bacterial death. This bacteriostatic effect makes it a valuable tool in combating infections caused by susceptible bacterial strains. [, , ].
Q3: Is there any spectroscopic data available for Kitasamycin?
A4: Yes, spectroscopic techniques like infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy have been used to characterize Kitasamycin and its formulations []. These techniques provide valuable information about the functional groups and structural features of the molecule.
Q4: What is known about the stability of Kitasamycin under different conditions?
A5: Kitasamycin has been found to be unstable at high pH levels, particularly at pH 10 []. This instability at alkaline pH can pose challenges for formulating the drug with certain excipients or administering it via specific routes.
Q5: How does the stability of Kitasamycin in solution vary with pH?
A6: Kitasamycin shows varying degrees of stability at different pH levels. While it exhibits stability at pH 4, 7, and 9, its antibacterial activity decreases significantly at a pH of 10 []. This information is crucial for formulating stable and effective Kitasamycin solutions for various applications.
Q6: Does Kitasamycin exhibit any catalytic properties?
A6: Kitasamycin is primarily recognized for its antibiotic activity and does not possess intrinsic catalytic properties. Its mechanism of action revolves around binding and inhibiting a biological target (ribosomes) rather than catalyzing a chemical reaction.
Q7: What is the absorption profile of Kitasamycin following oral administration?
A8: Following oral administration in swine, Kitasamycin is absorbed from the intestine at a rate of approximately 30% []. This information is essential for understanding the bioavailability of Kitasamycin and optimizing dosing regimens for therapeutic use in animals.
Q8: What is the elimination half-life of Kitasamycin?
A9: The elimination half-life of Kitasamycin varies depending on the species and the route of administration. In rats, dogs, and pigs, the serum half-life ranges from 30 to 120 minutes following intravenous administration [].
Q9: How does disease state affect the pharmacokinetics of Kitasamycin?
A10: Studies in chickens indicate that Salmonella gallinarum infection leads to higher serum Kitasamycin concentrations and a prolonged elimination half-life compared to healthy birds []. This difference highlights the importance of considering disease state when determining appropriate dosage regimens.
Q10: How does the pharmacokinetic profile of Kitasamycin microcapsules differ from the crude formulation?
A11: The microcapsule formulation of Kitasamycin demonstrates slower absorption, extensive distribution, and slower elimination compared to the crude formulation []. This modified pharmacokinetic profile is advantageous for achieving sustained drug levels in the body.
Q11: Have any PK/PD modeling studies been conducted for Kitasamycin?
A12: Yes, a PK/PD modeling approach has been developed to design dosage regimens for acetylkitasamycin in swine to combat Clostridium perfringens infections []. This approach considers the drug's pharmacokinetic properties and its pharmacodynamic interactions with the target bacteria.
Q12: What is the in vitro activity of Kitasamycin against gram-positive cocci?
A13: Kitasamycin exhibits potent in vitro activity against gram-positive cocci, including Streptococcus pyogenes, Diplococcus pneumoniae, and both penicillin-sensitive and -resistant strains of Staphylococcus aureus []. This in vitro activity translates to its clinical utility in treating infections caused by these bacteria.
Q13: How effective is Kitasamycin in controlling swine dysentery caused by Brachyspira hyodysenteriae?
A14: Studies have demonstrated that Kitasamycin effectively controls swine dysentery in pigs experimentally infected with susceptible Brachyspira hyodysenteriae isolates []. This finding supports its use in managing this economically significant disease in swine production.
Q14: What mechanisms contribute to macrolide resistance in bacteria, and how does this relate to Kitasamycin?
A15: Macrolide resistance commonly involves mutations in the 23S rRNA gene of bacteria []. These mutations alter the drug's binding site on the ribosome, reducing its efficacy. This resistance mechanism is also relevant to Kitasamycin, as it is a macrolide antibiotic.
Q15: What is known about the acute toxicity of Kitasamycin?
A16: Kitasamycin displays low acute toxicity across various animal species and administration routes [, ]. Lethal or sublethal doses typically result in clonic convulsions, with animals either dying within 24 hours or recovering completely []. These findings provide insights into the safety profile of Kitasamycin.
Q16: Have any long-term toxicity studies been conducted with Kitasamycin?
A17: Chronic studies in dogs administered oral Kitasamycin doses for 12 months revealed no significant functional or histopathological abnormalities [, ]. These findings suggest a favorable safety profile for long-term use.
Q17: What are the common adverse drug reactions associated with Kitasamycin for injection?
A18: Analysis of adverse drug reactions (ADRs) associated with Kitasamycin for injection revealed that most ADRs occur during the first-time use []. This information underscores the importance of careful monitoring, especially upon initial administration.
Q18: What analytical techniques are commonly used to determine Kitasamycin concentrations?
A19: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a widely employed technique for the sensitive and accurate determination of Kitasamycin and its metabolites in various matrices, including plasma, tissues, and feedstuffs [, , , , , ].
Q19: What is the principle of the turbidimetric method for Kitasamycin determination?
A20: The turbidimetric method relies on the ability of Kitasamycin to inhibit bacterial growth, leading to a decrease in turbidity (cloudiness) of a bacterial suspension [, , ]. The degree of turbidity reduction is proportional to the concentration of Kitasamycin, allowing for quantification.
Q20: What is the rationale for developing microcapsule formulations of Kitasamycin?
A21: Microencapsulation of Kitasamycin aims to enhance its therapeutic efficacy by achieving sustained drug release, improving stability, and masking its bitter taste []. This approach is particularly beneficial for oral administration, enhancing patient compliance.
Q21: What factors influence the dissolution rate of acetylkitasamycin particles?
A22: Establishing a standardized method for determining the dissolution of acetylkitasamycin particles is crucial for ensuring consistent drug release characteristics []. Factors such as particle size, formulation excipients, and the dissolution medium can significantly impact the dissolution rate and, consequently, the drug's bioavailability.
Q22: How does the in vitro antibacterial activity of Kitasamycin compare to other macrolide antibiotics?
A23: While Kitasamycin exhibits potent activity against a range of gram-positive bacteria, some other macrolides, like josamycin, demonstrate superior activity against specific strains, including those resistant to erythromycin []. This comparative analysis helps in selecting the most effective macrolide based on the target pathogen's susceptibility profile.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



